molecular formula C20H22N4O3 B2632099 1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide CAS No. 1226432-81-0

1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Cat. No.: B2632099
CAS No.: 1226432-81-0
M. Wt: 366.421
InChI Key: TWODLCODSVFDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Indole-Isoxazole Hybrid Compounds

The integration of indole and isoxazole motifs traces back to early investigations into natural product analogs. Indole, first isolated from indigo dye in the 19th century, gained prominence for its role in alkaloids like strychnine and reserpine. Isoxazole, identified in the mid-20th century, became valued for its metabolic stability and hydrogen-bonding capacity. The merger of these systems began in the 1990s, driven by the need to enhance pharmacokinetic profiles. For instance, 3-(3,5-dichloro-4-methoxyphenyl)-5-(1-(prop-2-yn-1-yl)-1H-indol-3-yl)-1,2,4-oxadiazole hybrids demonstrated dual EGFR and tubulin inhibition, with 6g and 6m showing IC50 values surpassing erlotinib (0.203–0.311 μM vs. 0.421 μM).

Later innovations incorporated isoxazole into indole scaffolds to improve anti-inflammatory activity. A 2022 study reported 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones with 72% edema reduction at 50 mg/kg, attributed to COX-2 selectivity. These advances laid the groundwork for combining indole’s planar aromaticity with isoxazole’s dipole moment, enabling optimized π-π stacking and enzyme active-site interactions.

Structural Evolution of Piperidine-Carboxamide Derivatives

Piperidine-carboxamide frameworks emerged as versatile scaffolds due to their conformational flexibility and hydrogen-bonding potential. Early piperidine derivatives, such as rimcazole (a σ-receptor antagonist), highlighted the moiety’s ability to modulate CNS targets. The introduction of carboxamide groups enhanced solubility and target affinity, as seen in 2016 with sPLA2 inhibitors like 10o (IC50 = 4.8 μM).

Structural studies reveal that N-substituted piperidine-4-carboxamides adopt chair conformations, positioning the carboxamide group for hydrogen bonding with catalytic residues. For example, in BACE1 inhibitors, the carboxamide’s carbonyl oxygen forms a 2.9 Å hydrogen bond with Asp228, critical for transition-state stabilization. This knowledge informed the design of 1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide, where the piperidine ring bridges indole’s aromatic system and isoxazole’s heterocyclic plane, enabling multi-target engagement.

Rationale for Investigating Heterocyclic Hybrid Systems

The synergy between indole, isoxazole, and piperidine-carboxamide arises from complementary electronic and steric properties:

Component Electronic Contribution Biological Role
Indole π-electron-rich system EGFR/kinase inhibition
Isoxazole Dipole moment (1.3 D) Metabolic stability
Piperidine-carboxamide Conformational flexibility Enzymatic active-site binding

Hybridization mitigates limitations of individual components:

  • Indole’s poor solubility is offset by isoxazole’s polarity.
  • Piperidine’s basicity is neutralized by carboxamide substitution, reducing off-target interactions.

Notably, indole-isoxazole hybrids like 5d exhibit dual AChE/BACE1 inhibition (IC50 = 29.46 μM and 2.85 μM, respectively), demonstrating the value of multi-target designs.

Key Research Gaps in Indole-Based Pharmacophores

Despite advances, critical challenges persist:

  • Selectivity : Many indole derivatives inhibit both EGFR and off-target kinases (e.g., ABL1), risking toxicity.
  • Bioavailability : High logP values (>4.5) in indole-isoxazole hybrids limit aqueous solubility.
  • Synthetic Complexity : Cu(I)-catalyzed cycloadditions for indole-oxadiazole hybrids require stringent conditions (anhydrous DMF, 80°C).

Recent efforts address these gaps through:

  • Prodrug strategies : Esterification of carboxamide groups to enhance permeability.
  • Computational modeling : MD simulations showing that 5-methylisoxazole substitution reduces steric clashes in BACE1’s S3 pocket.

Properties

IUPAC Name

1-(2-indol-1-ylacetyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-14-12-18(22-27-14)21-20(26)16-7-9-23(10-8-16)19(25)13-24-11-6-15-4-2-3-5-17(15)24/h2-6,11-12,16H,7-10,13H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWODLCODSVFDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Indole Acetyl Intermediate: The initial step involves the acetylation of indole using acetic anhydride in the presence of a catalyst such as pyridine.

    Synthesis of the Isoxazole Derivative: The isoxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester, under acidic or basic conditions.

    Coupling Reaction: The indole acetyl intermediate is then coupled with the isoxazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Formation of the Piperidine Carboxamide: The final step involves the reaction of the coupled product with piperidine-4-carboxylic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions with suitable nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid.

    Reduction: Formation of 1-(2-(1H-indol-1-yl)ethanol)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

The structure of this compound includes:

  • Indole ring : Known for its role in various biological activities.
  • Isoxazole moiety : Often associated with neuroactive properties.
  • Piperidine ring : Commonly found in many pharmaceuticals.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide exhibit significant anticancer properties. The indole structure is particularly noted for its ability to interact with various cellular targets involved in cancer progression.

Case Study: Indole Derivatives

Research has shown that indole derivatives can inhibit the proliferation of multiple cancer cell lines, including breast and liver cancer cells. The mechanism of action often involves the inhibition of key enzymes such as topoisomerase II and EGFR, which are crucial in DNA replication and repair processes .

Neuropharmacological Effects

The presence of the isoxazole group suggests potential neuropharmacological applications. Compounds with similar structures have been evaluated for their effects on nicotinic acetylcholine receptors, which play a vital role in cognitive functions and neurodegenerative diseases.

Case Study: Nicotinic Receptor Modulation

Studies have demonstrated that targeting α7 nicotinic acetylcholine receptors can lead to therapeutic benefits in conditions such as Alzheimer's disease. Compounds that modulate these receptors can enhance cognitive function and provide neuroprotective effects .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects due to its structural components. Indole derivatives are known to possess anti-inflammatory activity, making them candidates for treating inflammatory diseases.

Case Study: Indole-based Anti-inflammatories

Research has highlighted the efficacy of indole derivatives in reducing inflammation markers in various models of inflammatory diseases. These compounds have shown promise in modulating pathways involved in inflammation, such as NF-kB signaling .

Future Directions and Research Opportunities

Given the promising biological activities associated with This compound , further research is warranted to explore its full therapeutic potential. Areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and overall efficacy of the compound.
  • Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Analyzing how modifications to the chemical structure influence biological activity, which could lead to the development of more potent derivatives.

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with tryptophan-binding sites, while the isoxazole ring could modulate enzyme activity. The piperidine carboxamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperidine-4-carboxamide derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and synthetic yields:

Key Observations:

Substituent Diversity :

  • The target compound uniquely combines an indole-acetyl group with a 5-methylisoxazole , differing from ’s chloro-aryl oxazole derivatives and ’s fluorobenzoyl analog. The indole’s bulkiness may influence solubility and binding compared to smaller substituents like fluorine .
  • Compounds in and incorporate halogenated aryl groups (Cl, F) and bulky hydrophobic moieties (naphthalene), which are linked to enhanced target affinity and metabolic stability in antiviral research .

Synthetic Yields: The moderate yields (57–61%) of ’s derivatives suggest challenges in introducing bulky substituents during synthesis.

The fluorobenzoyl derivative in (370.37 g/mol) highlights how smaller substituents reduce molecular weight, possibly enhancing membrane permeability .

Biological Activity

1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide, a compound with the CAS number 1226432-81-0, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N4O3C_{20}H_{22}N_{4}O_{3} with a molecular weight of 366.4 g/mol. The structure features an indole moiety, which is often associated with significant pharmacological activities, and a piperidine ring that is known for its diverse biological properties.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For instance, related indole derivatives have shown promising results against various cancer cell lines:

  • Mechanism of Action : Indole derivatives, including those similar to the target compound, have been reported to induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest. For example, compounds with similar structures demonstrated effective inhibition of microtubule assembly and induced morphological changes in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .
CompoundCell LineIC50 (μM)Mechanism
7dHeLa0.52Apoptosis induction
10cMCF-70.34Microtubule destabilization
7hHT-290.86G2/M phase arrest

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies on related indole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria:

  • Antimicrobial Screening : Compounds similar to the target molecule were tested against various pathogens, including Staphylococcus aureus and Escherichia coli, with promising results indicating effective inhibition .
MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus200.5 μg/mL
Escherichia coli181.0 μg/mL
Pseudomonas aeruginosa152.0 μg/mL

Case Study: Indole Derivatives in Cancer Therapy

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of indole-based compounds for their anticancer properties. The findings indicated that certain derivatives exhibited potent antiproliferative activity against multiple cancer cell lines, reinforcing the therapeutic potential of indole-containing compounds .

Research Findings on Antimicrobial Efficacy

Another research article focused on the antimicrobial evaluation of synthesized indole derivatives. The study revealed that specific compounds demonstrated significant activity against a range of bacteria and fungi, suggesting that the indole structure could be crucial for developing new antimicrobial agents .

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Indole Acetylation : React 1H-indole with chloroacetyl chloride under reflux in acetic acid to form the 2-(1H-indol-1-yl)acetyl intermediate .

Piperidine Carboxamide Formation : Couple the acetylated indole with piperidine-4-carboxylic acid using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DCM .

Isoxazole Substitution : Introduce the 5-methylisoxazol-3-yl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling, using palladium catalysts and optimized ligand systems .
Key Considerations : Purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) to minimize byproducts . Monitor reactions using TLC or HPLC to ensure stepwise completion.

Basic: Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the indole (δ 7.0–7.5 ppm), acetyl (δ 2.1–2.3 ppm), and isoxazole (δ 6.1–6.3 ppm) moieties .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., exact mass ~368.16 g/mol) with ESI-HRMS to confirm stoichiometry .

IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm1^{-1}) and amide bonds (N–H at ~3300 cm1^{-1}) .

X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for analogous piperidine-carboxamide derivatives .

Advanced: How can molecular docking studies be designed to predict the compound’s interaction with serotonin receptors?

Methodological Answer:

Target Selection : Prioritize receptors like 5-HT2A_{2A} or 5-HT6_{6}, given structural similarities to indole-based ligands .

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G(d) basis sets .

Docking Software : Use AutoDock Vina or Schrödinger Suite with grid boxes centered on binding pockets (e.g., 5-HT2A_{2A} PDB: 6WGT).

Validation : Compare docking scores (ΔG) with known agonists/antagonists (e.g., risperidone for 5-HT2A_{2A}) and validate via MD simulations (100 ns) to assess binding stability .

Advanced: How to resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

Assay Standardization : Replicate assays using identical cell lines (e.g., HEK-293 for GPCRs) and buffer conditions (pH 6.5 ammonium acetate) to minimize variability .

Dose-Response Analysis : Perform IC50_{50} curves (4–6 replicates) to identify outliers. Use nonlinear regression (GraphPad Prism) for statistical validation .

Off-Target Screening : Employ broad-panel profiling (e.g., Eurofins CEREP) to rule out interactions with unrelated targets (e.g., kinases, ion channels) .

Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to determine if metabolite interference explains discrepancies .

Advanced: What strategies optimize structure-activity relationships (SAR) for enhancing selectivity toward CNS targets?

Methodological Answer:

Core Modifications :

  • Indole Substitution : Replace the acetyl group with sulfonamide (e.g., 4-fluorobenzene sulfonyl) to enhance blood-brain barrier penetration .
  • Isoxazole Optimization : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 5-methyl position to improve binding affinity .

Piperidine Rigidity : Incorporate sp3^3-hybridized substituents (e.g., 4-hydroxy piperidine) to restrict conformational flexibility and boost selectivity .

In Silico Screening : Use QSAR models (e.g., CoMFA) to predict logP and polar surface area (<90 Å2^2) for CNS bioavailability .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC (C18 column, 254 nm) .

Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C indicates robustness) .

Light Sensitivity : Expose to UV light (365 nm) and analyze photodegradation products using LC-MS .

Advanced: What crystallographic techniques elucidate the compound’s binding mode in enzyme inhibition studies?

Methodological Answer:

Co-crystallization : Soak purified enzyme (e.g., COX-2) with the compound (1 mM) in 20% PEG 3350 and 0.2 M ammonium sulfate .

Data Collection : Use synchrotron radiation (λ = 1.0 Å) to collect high-resolution (<2.0 Å) diffraction data .

Refinement : Refine structures with PHENIX and validate using Rfree_{free} values (<0.25). Analyze hydrogen bonds (e.g., piperidine NH to Glu520 in COX-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.